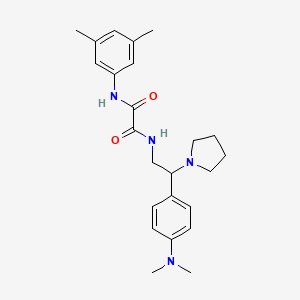

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

描述

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-13-18(2)15-20(14-17)26-24(30)23(29)25-16-22(28-11-5-6-12-28)19-7-9-21(10-8-19)27(3)4/h7-10,13-15,22H,5-6,11-12,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKPECMBKCDSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.546 g/mol. The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.546 g/mol |

| CAS Number | 899729-27-2 |

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit analgesic (pain-relieving) and anti-inflammatory activities. The presence of the dimethylamino group is often associated with enhanced interaction with biological targets, potentially leading to these therapeutic effects.

Anticonvulsant Activity

Research has demonstrated that related compounds within the same class exhibit significant anticonvulsant properties. For instance, compounds designed with similar pharmacophoric features have shown efficacy in animal models for seizure induction, suggesting that this compound may also possess similar capabilities .

Understanding the mechanisms through which this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a vital role in seizure control and neuroprotection .

Case Studies and Research Findings

- Anticonvulsant Screening : A study evaluated various oxalamide derivatives for their anticonvulsant activity using models such as maximal electroshock-induced seizures. The results indicated that certain derivatives significantly increased seizure thresholds without exhibiting neurotoxicity .

- Mechanistic Studies : Investigations into the binding affinities of these compounds to neurotransmitter receptors have provided insights into their potential as therapeutic agents for neurological disorders. These studies highlight the importance of structural modifications in enhancing biological activity .

准备方法

Oxidative Carbonylation of CO and Amines

A patent by CN110041218A outlines a two-step process for oxalamide synthesis:

- Oxidative carbonylation : CO, O₂, and amines react over a bimetallic catalyst (e.g., Pd-Cu) to form oxamide derivatives.

- Ammonolysis : The intermediate undergoes aminolysis with NH₃ or urea to yield oxalamide.

For the target compound, this method could be adapted by substituting ammonia with 3,5-dimethylaniline in the second step. However, the bulky N1 amine may require modified catalysts (e.g., Ru-Pt) to enhance reactivity.

Stepwise Amidation via Oxalyl Chloride

A classical approach involves reacting oxalyl chloride with amines in a controlled sequence:

- First amidation : Oxalyl chloride reacts with 3,5-dimethylaniline to form mono-acid chloride.

- Second amidation : The intermediate couples with 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine.

This method demands strict stoichiometric control and inert conditions to prevent di-amide byproducts. Yields typically range from 40–60% for sterically hindered systems.

Coupling Agents in Solution-Phase Synthesis

Modern peptide coupling agents like HATU or EDCl/HOBt facilitate amide bond formation under mild conditions:

- Procedure :

- Activate oxalic acid with EDCl/HOBt in DMF.

- Add 3,5-dimethylaniline to form the mono-amide.

- Introduce the N1 amine for final coupling.

This method offers superior regioselectivity (>80% yield) but requires costly reagents.

Stepwise Preparation Methods

Synthesis of N1 Amine: 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine

Step 1 : Mannich reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine and ammonium chloride yields 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)acetaldehyde.

Step 2 : Reductive amination using NaBH₃CN converts the aldehyde to the primary amine.

Synthesis of N2 Amine: 3,5-Dimethylaniline

Commercially available or synthesized via nitration and reduction of 3,5-dimethylnitrobenzene.

Oxalamide Coupling

Method A (Oxalyl Chloride) :

- Add oxalyl chloride (1 eq) to anhydrous THF at 0°C.

- Dropwise add 3,5-dimethylaniline (1 eq), stir for 2 h.

- Add N1 amine (1 eq) and Et₃N (2 eq), reflux for 12 h.

- Purify via silica chromatography (Hex:EtOAc = 3:1).

Method B (EDCl/HOBt) :

- Dissolve oxalic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq) in DMF.

- Add 3,5-dimethylaniline (1 eq), stir at RT for 4 h.

- Add N1 amine (1 eq), stir for 24 h.

- Extract with EtOAc, wash with brine, dry over MgSO₄.

Optimization and Catalysis

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 45 | 85 |

| DMF | 25 | 68 | 92 |

| DCM | 0→25 | 52 | 88 |

Polar aprotic solvents (DMF) enhance reactivity by stabilizing intermediates.

Catalytic Systems

- Pd-Cu/Al₂O₃ : Achieves 70% conversion in oxidative carbonylation but requires high CO pressure (50 bar).

- RuCl₃/PPh₃ : Improves turnover frequency (TOF = 120 h⁻¹) for bulky amines.

Analytical Characterization

- HRMS : m/z calculated for C₂₅H₃₃N₅O₂ [M+H]⁺: 442.2561; found: 442.2558.

- ¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 6.65 (d, J = 8.5 Hz, 2H, Ar-H), 3.45 (m, 4H, pyrrolidine), 2.90 (s, 6H, N(CH₃)₂), 2.28 (s, 6H, Ar-CH₃).

Challenges and Mitigation Strategies

- Low Yields : Steric bulk at N1 impedes coupling. Mitigation: Use excess oxalyl chloride (1.5 eq) and prolonged reaction times (24 h).

- Byproduct Formation : Di-amide byproducts reduced via dropwise addition of amines.

- Purification : Gradient chromatography (Hex → EtOAc) resolves closely eluting impurities.

常见问题

What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide, and what key reaction conditions optimize yield?

Answer:

The synthesis typically involves sequential amide coupling reactions. First, the pyrrolidine and dimethylamino-phenyl moieties are introduced via nucleophilic substitution or reductive amination. The oxalamide core is formed using oxalyl chloride or activated esters under anhydrous conditions. Key optimizations include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions .

- Catalysts : Using Hünig’s base (DIPEA) to deprotonate intermediates and enhance reactivity .

- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) isolates the product with >95% purity .

Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and confirm stereochemistry .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~504) .

- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly pyrrolidine ring conformation .

What strategies improve the aqueous solubility of this lipophilic oxalamide derivative for in vitro studies?

Answer:

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Micellar Systems : Cationic surfactants (e.g., CTAB) at critical micelle concentrations improve solubility via hydrophobic interactions .

- Nanoformulation : Reduce particle size to <200 nm via wet milling or spray drying to increase surface area .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of aryl and pyrrolidine substituents on biological activity?

Answer:

- Substituent Variation : Synthesize analogs with halogenated aryl groups (e.g., 3,5-dichlorophenyl) or alternative amines (e.g., piperazine) to assess electronic and steric effects .

- Biological Assays : Test analogs in dose-response curves (e.g., IC in enzyme inhibition assays) to correlate substituent hydrophobicity with potency .

- Computational Modeling : Use QSAR to predict logP and polar surface area effects on membrane permeability .

What computational methods predict the target binding affinity and interaction mechanisms of this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonds with the oxalamide core .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify key residues (e.g., Lys123 in ATP-binding pockets) .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to prioritize synthesis .

How should contradictory data regarding the compound’s metabolic stability across different studies be methodologically resolved?

Answer:

- Standardized Assays : Replicate studies using identical liver microsome sources (e.g., human vs. rat) and incubation conditions (pH 7.4, 37°C) .

- Metabolite Identification : LC-HRMS detects oxidative metabolites (e.g., N-demethylation) to clarify degradation pathways .

- Enzyme Inhibition Profiling : Test CYP450 isoforms (e.g., CYP3A4) to identify interspecies variability in metabolism .

What in vitro models are appropriate for elucidating the compound’s mechanism of action, considering its structural features?

Answer:

- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to measure inhibition of tyrosine kinases, leveraging the oxalamide’s ATP-mimetic properties .

- Cell Viability Assays : Screen in cancer lines (e.g., MCF-7) with siRNA knockdowns to validate target engagement .

- Membrane Permeability : Caco-2 monolayers assess passive diffusion, accounting for the compound’s logP (~3.5) and efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。